7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C11H14FN. It is a derivative of tetrahydroisoquinoline, which is a class of compounds known for their diverse biological activities and presence in various natural products
Scientific Research Applications
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the N-alkylation of benzyl amines with halo acetophenones . The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Reduction: It can be hydrogenated to form decahydroisoquinoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogen gas and a suitable catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding nitrone.
Reduction: Decahydroisoquinoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline: The parent compound, known for its presence in natural products and diverse biological activities.
Nomifensine: A 4-substituted tetrahydroisoquinoline used as an antidepressant.
Diclofensine: Another 4-substituted tetrahydroisoquinoline with stimulant properties.
Uniqueness
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other tetrahydroisoquinoline derivatives. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets .
Properties
IUPAC Name |
7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11/h3-5,13H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFMMYRGACQSHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=CC(=C2)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745172 |
Source
|
Record name | 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203685-22-6 |
Source
|
Record name | 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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